molecular formula C14H19NO4 B295101 2-Morpholin-4-ylethyl 3-methoxybenzoate

2-Morpholin-4-ylethyl 3-methoxybenzoate

Cat. No.: B295101
M. Wt: 265.3 g/mol
InChI Key: CMBVJDLWADOZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylethyl 3-methoxybenzoate, also known as MEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 2-Morpholin-4-ylethyl 3-methoxybenzoate research. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for this compound may improve its accessibility and potential applications in scientific research.
Conclusion
In conclusion, this compound is a promising synthetic compound with potential applications in drug discovery and biomedical research. Its relatively simple synthesis method, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

2-Morpholin-4-ylethyl 3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol, followed by the formation of an intermediate, which is then reacted with morpholine to yield this compound. The purity of this compound can be achieved through recrystallization and chromatography techniques.

Scientific Research Applications

2-Morpholin-4-ylethyl 3-methoxybenzoate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3

InChI Key

CMBVJDLWADOZKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.